molecular formula C21H24N4O3S B2758434 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946271-46-1

4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2758434
CAS No.: 946271-46-1
M. Wt: 412.51
InChI Key: FTUGQTAADOUZHD-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with ethoxy, methyl, and naphthalen-2-ylsulfonyl piperazine groups

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine are not fully understood yet. It has been found that similar triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Cellular Effects

In cellular models, this compound and similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. A molecular docking study showed that similar compounds have favorable interactions with active residues of ATF4 and NF-kB proteins . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxy and methyl groups. The final step involves the sulfonylation of piperazine with naphthalene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the pyrimidine ring.

Scientific Research Applications

4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl piperazine derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl piperazine derivatives and pyrimidine-based molecules. Examples include:

  • 4-Methyl-2-ethoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine
  • 4-Ethoxy-2-methyl-6-(4-(benzylsulfonyl)piperazin-1-yl)pyrimidine

Uniqueness

What sets 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the naphthalen-2-ylsulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-2-methyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-3-28-21-15-20(22-16(2)23-21)24-10-12-25(13-11-24)29(26,27)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUGQTAADOUZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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